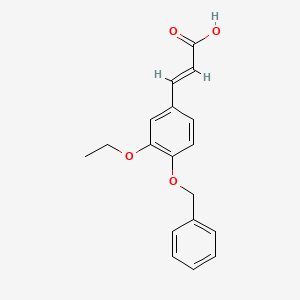

(E)-3-(4-(Benzyloxy)-3-ethoxyphenyl)acrylic acid

Description

Classification and Chemical Significance within Cinnamic Acid Derivatives

Cinnamic acid and its derivatives are a class of organic compounds that are widespread in the plant kingdom. nih.gov They form the core structure of numerous natural products and are key intermediates in the biosynthesis of flavonoids, lignans, and other significant secondary metabolites. The fundamental structure consists of a phenyl group attached to an acrylic acid. The diverse biological activities of cinnamic acid derivatives are largely dictated by the nature and position of substituents on the phenyl ring. nih.gov

(E)-3-(4-(Benzyloxy)-3-ethoxyphenyl)acrylic acid is classified as a substituted cinnamic acid. The "E" designation in its name refers to the stereochemistry of the double bond in the acrylic acid side chain, indicating that the phenyl ring and the carboxyl group are on opposite sides of the double bond. The presence of the bulky benzyloxy group and the ethoxy group on the phenyl ring significantly influences the molecule's polarity, steric hindrance, and potential for intermolecular interactions, thereby distinguishing its chemical behavior and biological activity from other cinnamic acid derivatives.

The synthesis of such derivatives often involves classic organic reactions like the Perkin reaction or the Knoevenagel condensation, which are common methods for preparing cinnamic acids and their analogues. mdpi.com Modifications to these standard procedures are often necessary to accommodate the specific substituents on the aromatic ring.

Overview of Related Phenylacrylic Acid Scaffolds in Medicinal Chemistry

The phenylacrylic acid scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. Derivatives of phenylacrylic acid, including cinnamic acids, have been reported to exhibit a wide array of pharmacological activities. nih.gov These activities are often attributed to their ability to interact with various biological targets, including enzymes and receptors.

Table 2: Reported Biological Activities of Phenylacrylic Acid Derivatives

| Biological Activity | Examples of Active Compounds |

| Antioxidant | Ferulic acid, Caffeic acid mdpi.com |

| Anti-inflammatory | Cinnamic acid derivatives mdpi.com |

| Anticancer | Substituted cinnamic acids mdpi.com |

| Antimicrobial | Various cinnamic acid derivatives nih.gov |

| Antidiabetic | Ferulic acid |

The diverse biological effects of these compounds are closely linked to the substitution pattern on the phenyl ring. For instance, the presence of hydroxyl and methoxy (B1213986) groups, as seen in ferulic acid and caffeic acid, is often associated with potent antioxidant and anti-inflammatory properties. mdpi.com The introduction of a benzyloxy group, as in the case of this compound, can alter the lipophilicity and metabolic stability of the molecule, which may in turn influence its pharmacokinetic and pharmacodynamic profile.

Research Landscape and Knowledge Gaps Pertaining to this compound

While the broader classes of cinnamic acid and phenylacrylic acid derivatives have been extensively studied, the specific compound this compound appears to be a subject of more niche research. A comprehensive review of the available scientific literature reveals that while its synthesis and basic chemical properties are documented, in-depth studies on its biological activities and potential therapeutic applications are not as prevalent as for some of its more common analogues.

The existing research landscape points to its use primarily as a chemical intermediate or a building block in the synthesis of more complex molecules. For instance, it can serve as a precursor for the creation of novel compounds with potential applications in materials science or as probes for biological systems.

A significant knowledge gap exists regarding the specific pharmacological profile of this compound. There is a lack of published data on its antioxidant, anti-inflammatory, anticancer, or antimicrobial activities. Furthermore, its interactions with specific biological targets, such as enzymes or receptors, remain largely unexplored.

Future research could focus on elucidating the biological properties of this compound. Structure-activity relationship (SAR) studies, comparing its activity with that of closely related analogues, could provide valuable insights into the role of the benzyloxy and ethoxy substituents. Investigating its potential as an enzyme inhibitor, for example, could open up new avenues for its application in medicinal chemistry. The current state of research presents a clear opportunity for further investigation into the unique properties and potential applications of this specific cinnamic acid derivative.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3-ethoxy-4-phenylmethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-2-21-17-12-14(9-11-18(19)20)8-10-16(17)22-13-15-6-4-3-5-7-15/h3-12H,2,13H2,1H3,(H,19,20)/b11-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRGFXHPPBGPRIU-PKNBQFBNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=CC(=O)O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)/C=C/C(=O)O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of (E)-3-(4-(Benzyloxy)-3-ethoxyphenyl)acrylic Acid

A retrosynthetic analysis of this compound reveals key disconnections that simplify the target molecule into readily available starting materials. The primary disconnection is at the carbon-carbon double bond, suggesting an olefination reaction as the final step in the forward synthesis. This leads back to a substituted benzaldehyde (B42025) and a two-carbon component that will form the acrylic acid moiety.

Further disconnection of the ether linkages on the aromatic ring points to a dihydroxybenzaldehyde derivative as a plausible precursor. This strategy is outlined below:

C=C Bond Disconnection: The (E)-acrylic acid can be disconnected via an olefination reaction, such as a Horner-Wadsworth-Emmons or a Knoevenagel condensation. This identifies 4-(benzyloxy)-3-ethoxybenzaldehyde as a key intermediate and a C2-synthon (e.g., a phosphonate (B1237965) ylide or malonic acid) as the other reactant.

C-O Ether Bond Disconnections: The two ether groups on the benzaldehyde intermediate can be disconnected to reveal a common precursor, 3,4-dihydroxybenzaldehyde (B13553) (protocatechuic aldehyde). This suggests that the synthesis will involve sequential and regioselective alkylation of the hydroxyl groups.

This analysis highlights the main challenges in the synthesis: the regioselective functionalization of the catechol ring and the stereoselective formation of the trans-alkene.

Comprehensive Analysis of Synthetic Routes for this compound and its Analogues

The forward synthesis of the title compound is built upon the strategic steps identified in the retrosynthetic analysis. Various methodologies can be employed to achieve the desired chemical transformations.

The acrylic acid moiety is often introduced via an ester precursor, which is then hydrolyzed in a final step. This strategy is advantageous as the ester intermediates are generally easier to purify by methods like column chromatography than the corresponding carboxylic acids.

The synthesis can proceed via an olefination reaction that directly forms an acrylate (B77674) ester, for example, ethyl (E)-3-(4-(benzyloxy)-3-ethoxyphenyl)acrylate. This ester can then be hydrolyzed to the target carboxylic acid. Alkaline hydrolysis, using bases like sodium hydroxide (B78521) or potassium carbonate in an aqueous/alcoholic medium, is a common method for this transformation. nrochemistry.comnii.ac.jpnih.gov The reaction is typically straightforward and proceeds in high yield.

The general sequence is as follows:

Olefination of 4-(benzyloxy)-3-ethoxybenzaldehyde with a reagent like triethyl phosphonoacetate to yield the ethyl acrylate derivative.

Hydrolysis of the resulting ester using a base (e.g., NaOH or K₂CO₃) in a solvent mixture (e.g., THF/H₂O) to yield the final acrylic acid. nrochemistry.com

A critical phase in the synthesis is the selective alkylation of the hydroxyl groups of a catechol precursor, typically 3,4-dihydroxybenzaldehyde. nih.govdoaj.org The different acidity of the two phenolic protons allows for regioselective functionalization. The 4-hydroxyl group is generally more acidic and less sterically hindered, making it more reactive towards electrophiles under controlled conditions. nih.gov

The synthesis of the key intermediate, 4-(benzyloxy)-3-ethoxybenzaldehyde, typically starts from 3,4-dihydroxybenzaldehyde or vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde). When starting from 3,4-dihydroxybenzaldehyde, a regioselective protection of the 4-hydroxyl group is the first step. nih.govdoaj.org This can be achieved using benzyl (B1604629) chloride in the presence of a mild base like sodium bicarbonate. nih.gov Subsequent ethylation of the remaining 3-hydroxyl group yields the desired disubstituted benzaldehyde.

Alternatively, starting from vanillin, the 4-hydroxyl group can be benzylated to give 4-(benzyloxy)-3-methoxybenzaldehyde. acs.org While this is a common intermediate, the synthesis of the target ethoxy compound requires starting with the corresponding ethyl vanillin (4-hydroxy-3-ethoxybenzaldehyde) followed by benzylation.

| Starting Material | Reagents | Product | Yield (%) |

| 3,4-Dihydroxybenzaldehyde | 1. Benzyl chloride, NaHCO₃, NaI | 4-(Benzyloxy)-3-hydroxybenzaldehyde | 67-75 |

| 2. Ethyl iodide, K₂CO₃ | 4-(Benzyloxy)-3-ethoxybenzaldehyde | - | |

| 4-Hydroxy-3-ethoxybenzaldehyde (Ethyl vanillin) | Benzyl chloride, K₂CO₃ | 4-(Benzyloxy)-3-ethoxybenzaldehyde | High |

This table presents a generalized summary of reaction yields which can vary based on specific conditions.

The formation of the acrylic acid double bond with the correct (E)-stereochemistry is crucial. Several classic organic reactions can achieve this with high selectivity.

Horner-Wadsworth-Emmons (HWE) Reaction : This is one of the most reliable methods for forming (E)-alkenes. nrochemistry.com The reaction involves a stabilized phosphonate ylide, such as triethyl phosphonoacetate, which reacts with an aldehyde (in this case, 4-(benzyloxy)-3-ethoxybenzaldehyde). The use of stabilized ylides strongly favors the formation of the thermodynamically more stable (E)-isomer. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com The reaction is typically carried out using a base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF). alfa-chemistry.com

Knoevenagel Condensation : This condensation reaction involves an active methylene (B1212753) compound, such as malonic acid or its monoester, and an aldehyde. wikipedia.org When malonic acid is used in the presence of a weak base like pyridine (B92270) and a catalyst such as piperidine (B6355638) (Doebner modification), the condensation is followed by decarboxylation to yield the α,β-unsaturated carboxylic acid. wikipedia.orgyoutube.com This method generally provides good yields and high (E)-selectivity for aromatic aldehydes. organic-chemistry.orgresearchgate.net

The choice between these methods may depend on the availability of reagents and the desired scale of the reaction. Both are highly effective for producing the target (E)-alkene geometry.

A complete synthetic route to this compound integrates the aforementioned reactions into a logical sequence. A representative multi-step synthesis is outlined below:

Route A: Via HWE Reaction

Regioselective Benzylation : 4-Hydroxy-3-ethoxybenzaldehyde is treated with benzyl chloride and a base (e.g., K₂CO₃) in a solvent like DMF or acetone (B3395972) to yield 4-(benzyloxy)-3-ethoxybenzaldehyde.

Horner-Wadsworth-Emmons Olefination : The resulting aldehyde is reacted with triethyl phosphonoacetate in the presence of a base like NaH in THF to produce ethyl (E)-3-(4-(benzyloxy)-3-ethoxyphenyl)acrylate.

Hydrolysis : The ethyl ester is saponified using aqueous NaOH or KOH, followed by acidic workup to afford the final product, this compound.

Route B: Via Doebner-Knoevenagel Condensation

Preparation of Aldehyde : 4-(benzyloxy)-3-ethoxybenzaldehyde is synthesized as described in Route A.

Condensation and Decarboxylation : The aldehyde is heated with malonic acid in pyridine with a catalytic amount of piperidine. This one-pot reaction directly yields this compound. youtube.com

These sequences rely on well-established, high-yielding classical organic reactions, making the synthesis of the target compound robust and scalable.

Derivatization Strategies for Enhancing Biological Profiles

Derivatization of the lead compound this compound can be explored to modulate its physicochemical properties and enhance its biological activity. Modifications can be targeted at three main sites: the carboxylic acid group, the aromatic ring, and the benzyloxy group.

Carboxylic Acid Modification : The carboxyl group is a key site for derivatization.

Esterification : Converting the acid to various esters (e.g., methyl, ethyl, or more complex alkyl esters) can increase lipophilicity, potentially improving cell membrane permeability. researchgate.net

Amidation : Formation of amides with various amines or amino acids can introduce new hydrogen bonding capabilities and alter solubility. researchgate.net For example, creating hybrids with amino acids like glycine (B1666218) can improve biological activities. researchgate.net

Aromatic Ring Substitution : Introducing substituents on either of the phenyl rings can influence electronic properties and steric bulk.

Further substitution on the 3,4-disubstituted phenyl ring is less common but could be explored to fine-tune activity.

Ether Linkage Variation : The ethoxy and benzyloxy groups can be replaced with other alkyl or aryl ethers to probe the impact of steric bulk and lipophilicity in these positions. For example, replacing the ethoxy group with a methoxy (B1213986) group or a longer alkyl chain could influence receptor binding or metabolic pathways.

Synthesis of Acrylamide (B121943) Derivatives from this compound Scaffold

The carboxylic acid moiety of this compound serves as a versatile handle for the synthesis of a variety of acrylamide derivatives. This transformation is typically achieved through an amide coupling reaction, a fundamental process in organic synthesis. The general approach involves the activation of the carboxylic acid followed by the reaction with a primary or secondary amine.

A common method for activating the acrylic acid is its conversion to an acyl chloride. This is often accomplished by treating the acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly reactive and readily undergoes nucleophilic substitution with an amine to form the corresponding amide. To scavenge the hydrochloric acid byproduct, a base like pyridine or triethylamine (B128534) is typically added to the reaction mixture.

Alternatively, carbodiimide (B86325) coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used. These reagents facilitate the amide bond formation by activating the carboxylic acid in situ, forming a reactive O-acylisourea intermediate. The addition of an amine to this intermediate leads to the desired acrylamide derivative. To enhance the efficiency of the reaction and minimize side reactions, additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) are often included. These additives form an active ester intermediate that is more stable and less prone to racemization.

The reaction conditions, including the choice of solvent (e.g., dichloromethane, dimethylformamide), temperature, and reaction time, are optimized to ensure high yields and purity of the resulting acrylamide derivatives. A general synthetic scheme for the formation of these derivatives is presented below.

Table 1: General Scheme for Acrylamide Derivative Synthesis

| Reactant 1 | Reactant 2 | Coupling Agent/Method | Product |

| This compound | Primary or Secondary Amine (R₁R₂NH) | SOCl₂ or (COCl)₂ | (E)-N,N-disubstituted-3-(4-(benzyloxy)-3-ethoxyphenyl)acrylamide |

| This compound | Primary or Secondary Amine (R₁R₂NH) | DCC or EDC (with HOBt or NHS) | (E)-N,N-disubstituted-3-(4-(benzyloxy)-3-ethoxyphenyl)acrylamide |

Exploration of Hybrid Structures Incorporating the Phenylacrylic Acid Moiety

The phenylacrylic acid scaffold of this compound is a valuable building block for the creation of hybrid molecules. These hybrid structures are designed by combining the phenylacrylic acid moiety with other pharmacologically relevant scaffolds, aiming to develop new compounds with potentially enhanced or synergistic biological activities.

One approach to creating hybrid structures is through esterification, where the carboxylic acid group of the phenylacrylic acid is coupled with a hydroxyl-containing molecule. For instance, a hybrid compound can be synthesized by reacting this compound with a molecule containing a phenolic hydroxyl group. Similar to amide bond formation, this esterification can be facilitated by activating the carboxylic acid with reagents like oxalyl chloride or by using coupling agents such as DCC.

Another strategy involves the synthesis of chalcone-based hybrid structures. Chalcones, which feature an α,β-unsaturated carbonyl system, are known for their diverse biological properties. By incorporating the this compound moiety into a chalcone (B49325) framework, new hybrid compounds with unique structural features can be obtained. The synthesis of such hybrids often involves a Claisen-Schmidt condensation reaction between a substituted acetophenone (B1666503) and a benzaldehyde derivative carrying the this compound scaffold. nih.gov

The design and synthesis of these hybrid molecules are guided by the principles of medicinal chemistry, where different structural motifs are strategically combined to modulate the physicochemical and biological properties of the final compound.

Methodologies for Analytical Characterization and Purity Assessment

The comprehensive characterization and stringent purity assessment of this compound and its derivatives are essential to ensure their structural integrity and quality. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Methods for Structural Confirmation (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Spectroscopic methods provide detailed information about the molecular structure of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of this compound and its derivatives. rkmmanr.org

In the ¹H NMR spectrum, characteristic signals for the ethoxy group (a triplet and a quartet), the benzyloxy group (a singlet for the methylene protons and multiplets for the phenyl protons), and the aromatic protons of the phenylacrylic acid moiety are expected. The protons of the acrylic acid double bond typically appear as doublets with a coupling constant indicative of a trans configuration.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Distinct signals for the carbonyl carbon of the carboxylic acid, the olefinic carbons, and the various aromatic and aliphatic carbons can be assigned.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would show characteristic absorption bands for the O-H stretching of the carboxylic acid, the C=O stretching of the carbonyl group, the C=C stretching of the alkene and aromatic rings, and the C-O stretching of the ether linkages.

Mass Spectrometry (MS) : Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. rkmmanr.org The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, confirming its identity.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Key Features and Expected Signals |

| ¹H NMR | Signals for ethoxy (triplet, quartet), benzyloxy (singlet, multiplet), aromatic protons, and trans-alkene protons (doublets). |

| ¹³C NMR | Signals for carbonyl carbon, olefinic carbons, aromatic carbons, and aliphatic carbons of the ethoxy and benzyloxy groups. |

| IR | Absorption bands for O-H (carboxylic acid), C=O (carbonyl), C=C (alkene and aromatic), and C-O (ether). |

| MS | Molecular ion peak corresponding to the molecular weight of the compound. |

Chromatographic Techniques for Compound Isolation and Purity Determination (e.g., High-Performance Liquid Chromatography, Column Chromatography)

Chromatographic techniques are fundamental for the purification of the synthesized compounds and for the assessment of their purity.

Column Chromatography : This technique is widely used for the purification of the crude product after synthesis. nih.gov A suitable stationary phase, such as silica (B1680970) gel, and a mobile phase, typically a mixture of nonpolar and polar solvents (e.g., hexane (B92381) and ethyl acetate), are selected to achieve optimal separation of the desired compound from impurities and unreacted starting materials.

High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful analytical technique for determining the purity of the final compound. mdpi.com A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol), is commonly employed. The purity of the compound is determined by integrating the peak area of the main component and any impurities in the chromatogram.

X-ray Diffraction Analysis for Solid-State Structure Elucidation

The crystal structure would confirm the E-configuration of the double bond and reveal the planarity of the acrylic acid moiety. Furthermore, the analysis of the crystal packing can provide insights into the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, which govern the solid-state architecture of the compound. nih.gov For structurally related (E)-acrylic acid derivatives, X-ray diffraction has been used to confirm their configuration and study their supramolecular assembly through hydrogen bonding. nih.govresearchgate.net

Preclinical Pharmacological Activities and Molecular Mechanisms

Enzyme Inhibitory Profiles

In the landscape of neurodegenerative disease research, particularly for Alzheimer's Disease (AD), the inhibition of cholinesterases—specifically Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)—is a cornerstone of symptomatic treatment. nih.gov These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132); their inhibition increases acetylcholine levels in the brain, which is thought to alleviate some cognitive symptoms. nih.govmdpi.com While numerous compounds are investigated for this purpose, with many showing dual inhibition of both AChE and BChE, specific inhibitory data for (E)-3-(4-(Benzyloxy)-3-ethoxyphenyl)acrylic acid against these enzymes is not extensively detailed in the current body of scientific literature. mdpi.com Research has shown that various natural and synthetic molecules can act as cholinesterase inhibitors, though potency and selectivity can vary significantly. mdpi.comnih.gov For instance, the natural alkaloid boldine (B1667363) has been shown to inhibit both AChE and BChE with IC50 values of 372 µM and 321 µM, respectively. nih.gov The field continues to explore new chemical scaffolds to identify more potent and selective inhibitors. nih.gov

A primary pathological hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides into toxic oligomers and insoluble plaques in the brain. nih.govarxiv.orgresearchgate.net Consequently, the development of small molecules that can inhibit this aggregation process is a major therapeutic strategy. researchgate.net While direct studies on this compound are limited, research into structurally related compounds highlights the potential of this chemical class.

Cinnamic acid and its derivatives have been investigated for their ability to interfere with protein misfolding. nih.gov Studies on dihydroxycinnamic acid isomers have shown that the position of hydroxyl groups on the phenyl ring is critical for activity; ortho- and para-derivatives effectively reduced Aβ fibrillization, whereas the meta-isomer was inactive. nih.gov This suggests that the substitution pattern on the aromatic ring plays a key role in the interaction with Aβ peptides. Furthermore, a library of compounds designed as Aβ aggregation inhibitors included derivatives synthesized from 5-(benzyloxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carbaldehyde, indicating that the benzyloxy moiety is compatible with, and potentially beneficial for, anti-aggregation activity. researcher.life These findings suggest that the scaffold of this compound, which combines a substituted phenyl ring with an acrylic acid side chain, possesses features conducive to inhibiting Aβ aggregation.

| Compound Class | Key Structural Feature | Observed Activity | Reference |

|---|---|---|---|

| Dihydroxycinnamic Acid Isomers | ortho- and para-hydroxyl groups | Effectively reduced amyloid fibrillization. | nih.gov |

| Dihydroxycinnamic Acid Isomers | meta-hydroxyl groups | Devoid of significant anti-aggregation activity. | nih.gov |

| Pyridine-based Derivatives | 5-(Benzyloxy) group | Acted as effective inhibitors of Aβ aggregation. | researcher.life |

Oxidative stress, resulting from an imbalance of reactive oxygen species, is a key contributor to cellular damage in a variety of pathological conditions, including neurodegeneration. Compounds with antioxidant and cytoprotective properties can mitigate this damage. The chemical structure of this compound contains moieties associated with such protective effects.

The acrylic acid portion of the molecule is a known pharmacophore. A series of novel acrylic acid derivatives were reported to possess good radical scavenging properties and antioxidant activities. nih.gov Similarly, benzoic acid derivatives, which share the substituted phenyl ring, have demonstrated antioxidant properties against superoxide (B77818) radicals, with the activity being highly dependent on the substitution pattern on the ring. antiox.org Specifically, the presence and position of hydroxyl groups are critical for antioxidant capacity. antiox.org Although the subject compound features benzyloxy and ethoxy groups rather than free hydroxyls, these can be metabolized in vivo to phenolic structures that are potent antioxidants. Studies on other complex derivatives have also demonstrated significant cytoprotective potential against chemically induced cellular damage. nih.gov This collective evidence suggests that this compound holds potential for cytoprotective activity by virtue of its constituent chemical features.

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. The inhibition of HDACs has emerged as a promising strategy in cancer therapy. The cinnamoyl scaffold, present in this compound, is a recognized feature in a class of HDAC inhibitors.

Research has described the synthesis of novel benzylether-containing cinnamoyl derivatives that exhibit inhibitory activity against HDACs. Several of these compounds demonstrated potent antiproliferative activity against tumor cells and induced cell cycle arrest. The general structure of these inhibitors involves a cinnamoyl group that acts as a linker to a zinc-binding group, and a "capping" aromatic group, which in this case would be the benzyloxy-ethoxyphenyl moiety. This structural arrangement is critical for interaction with the active site of the HDAC enzyme. The inhibitory potencies of these related compounds, expressed as IC50 values, underscore the potential of this chemical class as a source of new HDAC inhibitors.

| Compound | Description | HDAC Inhibition IC50 (µM) | Reference |

|---|---|---|---|

| Compound 4d | Benzylether-containing cinnamoyl derivative | 11.1 | nih.gov (from initial search) |

| Compound 4n | Benzylether-containing cinnamoyl derivative | 7.7 | nih.gov (from initial search) |

| General Series | Novel series of benzylether-containing cinnamoyl derivatives | As low as 30 | nih.gov (from initial search) |

Aldehyde Dehydrogenases (ALDHs) and Aldo-keto Reductases (AKRs) are large families of enzymes involved in the metabolism of a wide range of endogenous and exogenous substances, including aldehydes and ketones. researchgate.netnih.gov Their dysregulation is implicated in various diseases, making them attractive therapeutic targets.

A variety of cinnamic acid derivatives have been identified as potent inhibitors of the low Km mitochondrial aldehyde dehydrogenase (ALDH2). nih.gov The inhibition by these compounds was found to be competitive with respect to the cofactor NAD+. nih.gov This indicates that compounds with a cinnamic acid backbone can effectively interact with the nucleotide-binding site of the enzyme. Given that cinnamaldehyde, a related compound, is detoxified to cinnamic acid by ALDH, it underscores the direct interaction between this class of molecules and the enzyme. nih.gov

The AKR superfamily includes enzymes like aldose reductase (AKR1B1), which is a target for the prevention of diabetic complications. nih.govnih.gov While specific data for this compound is not available, the broad substrate specificity of many AKR isoforms suggests that substituted aromatic compounds could potentially interact with these enzymes. The development of specific inhibitors for various ALDH and AKR is an active area of research, with a focus on achieving isoform selectivity to minimize off-target effects. researchgate.net

| Compound | Inhibition Constant (Ki) | Mechanism | Reference |

|---|---|---|---|

| α-cyano-3,4-dihydroxythiocinnamamide | 0.6 µM | Competitive with NAD+ | nih.gov |

| α-cyano-3,4,5-trihydroxycinnamonitrile | 2.6 µM | Competitive with NAD+ | nih.gov |

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition in Neurodegenerative Disease Research

Antimicrobial Action and Specific Target Interaction

The search for new antimicrobial agents is critical in the face of growing antibiotic resistance. Cinnamic acid and its derivatives have long been recognized for their biological activities, including antibacterial and antifungal properties. mdpi.com The acrylic acid moiety itself is also a component of molecules and polymers with demonstrated antimicrobial effects. epa.govresearchgate.net

Studies on various cinnamic acid derivatives have shown efficacy against a range of fungal and bacterial strains. mdpi.com For example, certain synthetic derivatives were found to inhibit the fungal enzyme CYP53A15, which is crucial for fungal growth. mdpi.com The antimicrobial activity of acrylic acid-containing polymers has been attributed to their ability to induce stress on bacterial cells by lowering the local pH, which can disrupt cytoplasmic pH homeostasis and impede enzyme function. researchgate.net Prolonged exposure to an acidic environment can lead to membrane damage and denaturation of essential proteins. researchgate.net While specific antimicrobial testing of this compound is not widely reported, its core structure, combining both cinnamic and acrylic acid features, suggests a potential for antimicrobial activity. The lipophilic benzyloxy and ethoxy groups could further enhance this activity by facilitating interaction with microbial cell membranes.

| Compound/Material | Target Organism(s) | Observed Effect | Reference |

|---|---|---|---|

| Poly(acrylic acid) block copolymers | S. aureus, E. coli, P. aeruginosa | Bactericidal activity, prevents biofilm formation. | epa.govresearchgate.net |

| (E)-3-(4-sulfamoylphenylcarbamoyl)acrylic acid derivatives | C. albicans, B. subtilis, S. aureus, E. coli | Antibacterial and antifungal activity with MIC values as low as 15.60 µg/mL. | dergipark.org.tr |

| Synthetic Cinnamic Acid Derivatives | C. lunatus, A. niger, P. ostreatus | Inhibition of fungal enzyme CYP53A15. | mdpi.com |

Antiproliferative and Antineoplastic Activities in Cancer Biology Models

Analogues of the subject compound, particularly caffeic acid and its esters, have been extensively studied for their anticancer properties. nih.goveuropeanreview.org These compounds have shown the ability to inhibit cancer cell growth and induce apoptosis (programmed cell death) both in vitro and in vivo. nih.gov

Caffeic acid derivatives have demonstrated significant antiproliferative effects against various human cancer cell lines. Caffeic acid phenethyl ester (CAPE), a well-studied analogue, dose-dependently suppressed the proliferation of human prostate cancer cell lines, including PC-3. apitherapy.com Synthetic derivatives of CAPE have also shown potent cytotoxic and antiproliferative activity against androgen-dependent prostate cancer cells. nih.gov

In the context of hematological malignancies, caffeic acid has been shown to reduce proliferation and trigger apoptosis in K562 cells, a model for chronic myeloid leukemia (CML). mdpi.com The antiproliferative effect in K562 cells was linked to an increase in intracellular reactive oxygen species (ROS). mdpi.com Other studies have identified CAPE analogues with potent selective antiproliferative activity against highly metastatic murine colon carcinoma cells. nih.gov

Table 3: Antiproliferative Activity of Caffeic Acid Analogues on Specific Cancer Cell Lines

| Analogue | Cancer Cell Line | Effect | IC50 / EC50 Value | Reference |

|---|---|---|---|---|

| Caffeic Acid Phenethyl Ester (CAPE) | PC-3 (Prostate) | Proliferation suppression | Dose-dependent | apitherapy.com |

| Caffeic Acid (CA) | K562 (Leukemia) | Proliferation reduction, Apoptosis induction | Dose-dependent | mdpi.com |

| 4-phenylbutyl caffeate | Murine Colon 26-L5 Carcinoma | Antiproliferative activity | 0.02 µM | nih.gov |

| (Z)-8-phenyl-7-octenyl caffeate | Murine Colon 26-L5 Carcinoma | Antiproliferative activity | 0.02 µM | nih.gov |

IC50/EC50 values represent the concentration required to inhibit 50% of the biological process.

The antitumor activities of caffeic acid analogues are mediated through the modulation of several key oncogenic molecular pathways. nih.gov These compounds can affect signaling cascades that control cell proliferation, survival, and apoptosis. nih.gov

One of the primary mechanisms involves the inhibition of the PI3K/Akt signaling pathway, which is frequently overactive in many cancers and promotes cell survival and growth. nih.govplos.org Caffeic acid and its derivatives have been shown to suppress this pathway. nih.govplos.org Concurrently, they can activate the AMP-activated protein kinase (AMPK) pathway, which acts as a cellular energy sensor and can halt cell proliferation when energy is low. nih.govplos.org

Other implicated pathways include:

NF-κB Signaling : CAPE is known to be a specific inhibitor of NF-κB, a transcription factor that regulates inflammatory responses and promotes cell survival and proliferation. europeanreview.org

mTOR Signaling : As downstream effectors of the PI3K/Akt pathway, derivatives like CAPE can inhibit the mammalian target of rapamycin (B549165) (mTOR) cascade, a central regulator of cell growth. plos.org

Autophagy : In oral squamous cell carcinoma cells, certain caffeamide derivatives were found to induce cancer cell death by activating autophagy signaling through the mTOR-ULK1-P62-LC3 pathway, which was triggered by the generation of ROS. mdpi.com

Tissue Transglutaminase 2 (TG2) : In K562 leukemia cells, the pro-apoptotic mechanism of caffeic acid was found to be dependent on the activation of TG2, which contributed to the increase in ROS and subsequent cell death. mdpi.com

Antioxidant Properties and Redox Homeostasis Regulation

Caffeic acid and its analogues are recognized as potent natural antioxidants. acs.org Their ability to counteract oxidative stress is a key component of their diverse biological activities. acs.org

The primary mechanism behind the antioxidant effect of caffeic acid analogues is their ability to scavenge free radicals. acs.orgnih.gov This activity is largely attributed to the ortho-dihydroxyl functionality (catechol ring) in their chemical structure. acs.orgacs.org The presence of these hydroxyl groups facilitates the donation of a hydrogen atom to neutralize peroxyl radicals. acs.orgacs.org

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is commonly used to evaluate this property. Studies on synthetic amide and ester analogues of caffeic acid have shown that their free radical scavenging activity increases significantly with the number of hydroxyl groups or catechol moieties. acs.orgnih.govresearchgate.net The presence of other hydrogen-donating groups, such as in amide functionalities, further enhances this activity. acs.orgnih.govresearchgate.net In some assays, synthetic analogues have exhibited stronger antioxidative activity than the parent caffeic acid and the synthetic antioxidant Trolox C. acs.org The hydrophobicity of the molecule can also play a role, with more hydrophobic antioxidants often showing better activity in emulsion systems. nih.gov

Table 4: Relative DPPH Radical Scavenging Activity of Caffeic Acid and its Analogues

| Rank | Compound |

|---|---|

| 1 | N-trans-caffeoyl-L-cysteine methyl ester |

| 2 | N-trans-caffeoyldopamine |

| 3 | N-trans-caffeoyltyramine |

| 4 | N-trans-caffeoyl-β-phenethylamine |

| 5 | Trolox C (Reference) |

| 6 | Caffeic acid phenethyl ester (CAPE) |

| 7 | Caffeic acid (Parent Compound) |

| 8 | Ferulic acid |

Source: Based on data from Son and Lewis (2002) as cited in references acs.orgacs.orgnih.govresearchgate.net. A higher rank indicates greater scavenging activity.

Inhibition of Lipid Peroxidation

This compound belongs to the cinnamic acid class of compounds, which are recognized for their antioxidant properties. Cinnamic acid and its analogues are known to suppress oxidative stress. mdpi.com Oxidative stress and hyperlipidemia are significant contributors to the development of various degenerative conditions. dntb.gov.ua The antioxidant effects of cinnamic acid derivatives are often attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. nih.gov

Research into various phenylpropanoid derivatives has demonstrated significant inhibitory effects on lipid peroxidation. nih.gov For instance, in an assay measuring the oxidation of linoleic acid, ferulic acid, sinapinic acid, and caffeic acid at a concentration of 80 μM were found to inhibit lipid peroxidation by 22–33%. nih.gov A separate study on a series of novel multi-target cinnamic acids reported a remarkable 87–100% inhibition of linoleic acid peroxidation at a 100 µM concentration. mdpi.com The inhibitory effects of these derivatives on lipid peroxidation are primarily due to their radical scavenging or reducing capabilities rather than metal chelating activities. nih.gov

In animal models, the administration of cinnamic acid to diabetic mice resulted in a significant decrease in lipid peroxidation within the brain, highlighting its potential as an effective antioxidant in vivo. nih.gov This memory-enhancing effect is attributed to its capacity for direct free radical scavenging and the induction of antioxidant enzymes. nih.gov While extensive research confirms the anti-lipid peroxidation activity of the broader class of cinnamic acid derivatives, specific studies detailing the activity of this compound were not prevalent in the reviewed literature. However, the shared chemical scaffold suggests a potential for similar antioxidant activities.

Table 1: Inhibition of Lipid Peroxidation by Cinnamic Acid Derivatives

| Compound | Concentration | Model System | Inhibition (%) | Source |

|---|---|---|---|---|

| Ferulic Acid | 80 µM | Linoleic Acid Oxidation | 22-33% | nih.gov |

| Sinapinic Acid | 80 µM | Linoleic Acid Oxidation | 22-33% | nih.gov |

| Caffeic Acid | 80 µM | Linoleic Acid Oxidation | 22-33% | nih.gov |

| Substituted Cinnamic Acids | 100 µM | Linoleic Acid Peroxidation (AAPH) | 87-100% | mdpi.com |

Endocrine System Modulation: Selective Estrogen Receptor Down-regulator (SERD) Activity

Selective Estrogen Receptor Down-regulators (SERDs) are a class of therapeutic agents that function by binding to the estrogen receptor (ER) and promoting its degradation. nih.gov This mechanism ablates ER signaling and offers a therapeutic strategy for hormone-receptor-positive cancers, particularly breast cancer that has developed resistance to other endocrine therapies like selective estrogen receptor modulators (SERMs). nih.gov

The search for orally bioavailable SERDs has led to the investigation of various chemical scaffolds. Notably, some compounds featuring an acrylic acid functional group have been identified as potent, orally active SERDs. researchgate.netnih.gov The acrylic acid moiety is considered a key structural feature for imparting ER downregulation activity in certain molecular frameworks. researchgate.net For instance, the optimization of novel binding motifs has led to the development of potent and orally bioavailable SERDs that incorporate an (E)-3-(phenyl)acrylic acid structure. nih.gov While the clinical SERD fulvestrant (B1683766) is effective, its poor pharmacokinetic profile necessitates intramuscular administration, driving the search for orally available alternatives. nih.gov

Currently, there is no specific research in the reviewed literature that directly evaluates this compound for SERD activity. However, its structural classification as an acrylic acid derivative suggests that it could be a candidate for future investigation in this therapeutic area. The established role of the acrylic acid group in other potent SERDs provides a rationale for exploring this compound and its analogues for their potential to modulate the endocrine system by down-regulating estrogen receptors.

Neuroprotective and Cognition-Enhancing Activities of Related Cinnamic Acid Derivatives

Cinnamic acid and its derivatives are a well-researched class of compounds known for their neuroprotective properties. mdpi.comnih.gov These compounds are considered potential leads for developing agents to manage neurodegenerative diseases such as Alzheimer's disease. mdpi.com Their therapeutic potential stems from multiple mechanisms, including antioxidant, anti-inflammatory, and anti-amyloid-beta (Aβ) deposition activities. mdpi.combenthamdirect.com

Numerous studies have demonstrated the neuroprotective effects of various cinnamic acid derivatives in both in vitro and in vivo models. Proposed mechanisms for these effects include the reduction of oxidative stress and the inhibition of neuroinflammation. caringsunshine.com For example, oral administration of cinnamic acid has been shown to improve cognitive performance in mouse models of dementia. caringsunshine.com In cell-based assays, hydroxycinnamic acid derivatives have been shown to protect neuronal cells from oxidative stress induced by hydrogen peroxide (H₂O₂). nih.gov Pre-treatment with 7-geranyloxycinnamic acid, for instance, significantly protected differentiated human neuroblastoma (SH-SY5Y) cells against H₂O₂-induced apoptosis. nih.gov

The cognition-enhancing effects of these compounds are often linked to their antioxidant capacity. In a study involving diabetic mice, cinnamic acid treatment was found to enhance memory, an effect attributed to the reduction of brain oxidative stress and cholinergic dysfunction. nih.gov The structural features of cinnamic acid derivatives, such as the number and position of hydroxyl and methoxyl groups on the phenyl ring, play a significant role in their biological efficacy. nih.gov

Table 2: Neuroprotective and Cognitive-Enhancing Activities of Selected Cinnamic Acid Derivatives

| Compound/Derivative | Experimental Model | Observed Effect | Proposed Mechanism | Source |

|---|---|---|---|---|

| Cinnamic Acid | Mouse model of dementia | Improved cognitive performance | Activation of PPARα pathway, reduction of neuroinflammatory markers | caringsunshine.com |

| Cinnamic Acid | Streptozotocin-induced diabetic mice | Memory enhancement, decreased brain lipid peroxidation | Reduction of oxidative stress and cholinergic dysfunction | nih.gov |

| 7-Geranyloxycinnamic Acid | Differentiated SH-SY5Y cells (H₂O₂-induced toxicity) | Significant protection against apoptosis | Protection against oxidative damage | nih.gov |

| 3,5-di-O-caffeoylquinic acid | SH-SY5Y cells | Neuroprotective activity | Activation of ATP production and increased expression of PGK1 | nih.gov |

| Caffeic Acid | Pheochromocytoma (PC12) cell line (H₂O₂-induced toxicity) | Neuroprotection against cytotoxicity | Antioxidant activity | nih.gov |

| Ferulic Acid | Corticosterone-treated mice | Ameliorated stress-induced depression-like behavior | Increased CREB phosphorylation and BDNF mRNA levels | researchgate.net |

Structure Activity Relationship Sar Investigations

Influence of Peripheral Substitutions on Potency and Selectivity

The substituents on the phenyl ring, namely the ethoxy and benzyloxy groups, play a pivotal role in modulating the molecule's interaction with biological targets. Their size, electronic properties, and positioning are critical determinants of efficacy.

The presence and nature of an alkoxy group at the C3 position of the phenyl ring significantly influence the biological activity of cinnamic acid derivatives. In the case of (E)-3-(4-(Benzyloxy)-3-ethoxyphenyl)acrylic acid, the ethoxy group is a key feature. While direct comparative studies on this specific molecule are limited, research on analogous structures, such as diketopyrrolopyrrole (DPP)-phenyl copolymers, shows that even subtle changes like switching from a methoxy (B1213986) to a larger alkoxy group can alter physical properties and increase chain flexibility. nih.gov

In many series of phenolic compounds, substituting a methoxy group (as found in ferulic acid) with a slightly bulkier ethoxy group can modulate properties like lipophilicity. This alteration can affect the compound's ability to cross biological membranes and its binding affinity within a receptor's active site. nih.gov Studies on other cinnamic acid derivatives have shown that methoxy substitutions are key structural elements for certain activities, such as antidiabetic properties. nih.gov The replacement with an ethoxy group would subtly alter the steric and electronic profile, which could either enhance or diminish its interaction with specific biological targets, depending on the topology of the binding site.

| Compound/Moiety | Alkoxy Group | Potential Impact on Activity | Reference |

|---|---|---|---|

| This compound | Ethoxy (-OCH2CH3) | Increases lipophilicity and steric bulk compared to methoxy. May alter membrane permeability and receptor fit. | General SAR Principles |

| Ferulic Acid (analogue) | Methoxy (-OCH3) | Associated with potent antioxidant and antidiabetic activities. nih.gov Establishes a baseline for activity comparison. | nih.gov |

| DPP-phenyl copolymers (analogue) | Methoxy/Octyloxy | Alkoxy substitutions influence energy levels and physical properties of the polymers. nih.gov | nih.gov |

The substitution of the C4-hydroxyl group with a benzyloxy moiety represents a significant structural modification compared to parent compounds like ferulic acid. The benzyloxy group is a bulky, lipophilic pharmacophore that can profoundly influence receptor binding. Research on other molecular scaffolds has demonstrated that a benzyloxy group, particularly at the para-position, can enhance inhibitory activity against specific enzymes like monoamine oxidase B (MAO-B). nih.gov

This enhancement is often attributed to several factors:

Additional Binding Interactions : The aromatic ring of the benzyl (B1604629) group can engage in favorable π-π stacking or hydrophobic interactions with amino acid residues within a receptor's binding pocket, thereby increasing binding affinity and residence time.

Steric Influence : The size and orientation of the benzyloxy group can provide a better fit in larger, more accommodating binding sites, potentially improving selectivity for a specific receptor isoform.

In SAR studies of chalcones, the presence and position of a benzyloxy group were found to have a greater influence on activity than smaller electron-donating groups. nih.gov This suggests that the benzyloxy moiety in this compound is not merely a protecting group for a phenol (B47542) but an active contributor to the molecule's pharmacodynamic profile.

Stereochemical Requirements for Optimal Biological Efficacy

The spatial arrangement of atoms, or stereochemistry, is a critical factor in determining the biological activity of a drug molecule, as interactions with chiral biological targets like enzymes and receptors are often highly specific.

The acrylic acid side chain of the molecule contains a carbon-carbon double bond, which can exist as two different geometric isomers: (E) (trans) or (Z) (cis). The designation (E) indicates that the higher-priority substituents on each carbon of the double bond are on opposite sides. This configuration is crucial for biological efficacy. researchgate.netmdpi.com

The (E)-configuration confers a more linear, rigid, and extended conformation to the molecule compared to the kinked structure of the (Z)-isomer. This specific geometry is often essential for optimal fitting into the active site of a target protein. The rigidity of the double bond prevents free rotation, ensuring that the pharmacophoric groups (the substituted phenyl ring and the carboxylic acid) are held at a specific distance and orientation relative to each other. wikipedia.org Studies on numerous biologically active compounds, including resveratrol (B1683913) and its analogues, have established that the trans or (E) configuration is a requirement for their activity. researchgate.net The loss of this configuration typically leads to a significant decrease or complete loss of biological effect, highlighting that the specific spatial arrangement dictated by the (E)-double bond is a key requirement for molecular recognition. mdpi.com

Contribution of the Acrylic Acid Scaffold to Pharmacophore Design

Key contributions of the acrylic acid scaffold include:

Hydrogen Bonding : The carboxylic acid group is an excellent hydrogen bond donor and acceptor, allowing it to form strong interactions with polar amino acid residues (e.g., Arginine, Lysine, Serine) in a receptor's active site. researchgate.net This anchoring is often a primary driver of binding affinity.

Ionic Interactions : At physiological pH, the carboxylic acid is typically deprotonated to form a carboxylate anion (-COO⁻). This negative charge can engage in strong ionic interactions (salt bridges) with positively charged residues in the binding pocket.

Michael Acceptor : The α,β-unsaturated system of the acrylic acid moiety can act as a Michael acceptor, potentially enabling it to form covalent bonds with nucleophilic residues (like cysteine) on a target enzyme, leading to irreversible inhibition.

Structural Rigidity : As part of the conjugated system extending from the phenyl ring, the double bond of the acrylic acid scaffold helps to planarize the molecule, which can be critical for effective binding. researchgate.net

This versatile functionality makes the acrylic acid scaffold a common feature in many biologically active compounds and a key element in pharmacophore models for various targets. nih.gov

Comparative SAR Studies with Parent Cinnamic and Ferulic Acid Structures

To fully appreciate the SAR of this compound, it is instructive to compare it with its simpler parent structures: cinnamic acid and ferulic acid. These comparisons highlight how specific substitutions enhance or modify biological activity. researchgate.netresearchgate.net

Cinnamic Acid : This is the most basic parent structure, consisting of a phenyl ring attached to an acrylic acid moiety. While it possesses a range of biological activities, its potency is often modest. mdpi.com It serves as a structural baseline, demonstrating the essential role of the phenylpropenoic acid core. nih.gov

Ferulic Acid : This natural phenolic compound is (E)-3-(4-hydroxy-3-methoxyphenyl)acrylic acid. researchgate.net It differs from the target molecule in two key positions: it has a hydroxyl group at C4 (instead of benzyloxy) and a methoxy group at C3 (instead of ethoxy). Ferulic acid is a well-documented antioxidant, and its activity is strongly linked to the phenolic hydroxyl group and the methoxy substituent. mdpi.comnih.govnih.gov The hydroxyl group is a key hydrogen bond donor and radical scavenger, while the methoxy group modulates electronic properties. nih.gov

The transition from ferulic acid to this compound involves two key modifications:

C4-OH to C4-OBn : Replacing the small, polar hydroxyl group with the large, nonpolar benzyloxy group fundamentally alters the molecule's interaction with its target. It trades the hydrogen-bonding and radical-scavenging capability of the phenol for the potential of enhanced hydrophobic and π-stacking interactions. nih.gov

C3-OMe to C3-OEt : The change from a methoxy to an ethoxy group is a more subtle modification, slightly increasing lipophilicity and steric bulk, which can fine-tune the fit within a binding pocket.

These modifications collectively transform the pharmacological profile. While the antioxidant activity associated with the free phenolic hydroxyl of ferulic acid may be lost, the introduction of the benzyloxy group can confer or enhance affinity for other targets that have larger, more hydrophobic binding sites.

| Compound | C3-Substituent | C4-Substituent | Key SAR Implications | Reference |

|---|---|---|---|---|

| Cinnamic Acid | -H | -H | Basic pharmacophore; demonstrates the importance of the phenylpropenoic acid scaffold. | nih.govmdpi.com |

| Ferulic Acid | -OCH3 (Methoxy) | -OH (Hydroxyl) | Phenolic -OH is crucial for antioxidant activity. Methoxy group modulates electronic properties. | nih.govmdpi.comresearchgate.net |

| This compound | -OCH2CH3 (Ethoxy) | -OCH2Ph (Benzyloxy) | Bulky benzyloxy group enhances lipophilicity and allows for hydrophobic/π-stacking interactions, potentially altering target selectivity. Ethoxy group provides a subtle increase in size and lipophilicity over methoxy. | nih.gov |

Computational Chemistry and Molecular Modeling Approaches

Advanced Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets. This information is crucial for understanding the basis of a molecule's biological activity.

Although docking studies for (E)-3-(4-(Benzyloxy)-3-ethoxyphenyl)acrylic acid against cholinesterases, gyrase, and 14α-demethylase are not specifically reported, studies on analogous compounds provide a model for its potential interactions.

Cholinesterases (AChE & BChE): These enzymes are key targets in the management of Alzheimer's disease. tci-thaijo.org Docking studies of various inhibitors reveal that binding often occurs at a dual-binding site: the catalytic anionic site (CAS) and the peripheral anionic site (PAS). For compounds with aromatic rings, such as the benzyloxy and ethoxyphenyl groups in the title compound, π-π stacking and π-cation interactions with aromatic residues like Tryptophan (Trp) and Tyrosine (Tyr) are critical. tci-thaijo.orgnih.gov For instance, in related chalcone (B49325) scaffolds, the carbonyl group is often involved in hydrogen bonding with residues like Histidine (His) and Serine (Ser) in the active site. nih.gov A derivative, (N-(1-benzyl-1H-1,2,3-triazol-4yl)methyl)-4-hydroxy-3-methoxycinnamamide, a compound with structural similarities, was found to interact with Trp86 and His447 at the CAS and Trp286 at the PAS of acetylcholinesterase, primarily through π-π and π-cation interactions. tci-thaijo.org

DNA Gyrase: This bacterial enzyme is a well-established target for antibiotics. nih.gov Inhibitors typically bind to the ATP-binding site of the GyrB subunit. Molecular docking of phytochemicals has shown that interactions with key residues such as Aspartate (Asp), Glycine (B1666218) (Gly), and Serine (Ser) are crucial for inhibition. nih.govvisionpublisher.info The acrylic acid moiety of the title compound could potentially form hydrogen bonds with these residues, while the aromatic portions could engage in hydrophobic interactions within the binding pocket.

Sterol 14α-Demethylase (CYP51): This enzyme is the primary target for azole antifungal drugs. nih.gov Inhibition involves the coordination of a nitrogen atom from the inhibitor's heterocyclic ring to the heme iron atom in the enzyme's active site. nih.govresearchgate.net Docking studies on CYP51 from various organisms show that the substrate, lanosterol, or azole inhibitors are positioned with the target methyl group or heterocyclic ring oriented towards the heme iron. nih.gov The benzyloxy and ethoxyphenyl groups of the title compound would likely occupy the substrate-binding channel, forming hydrophobic interactions with surrounding residues. nih.gov

| Target Protein | Potential Key Interacting Residues (from Analogues) | Type of Interaction | Reference |

| Acetylcholinesterase | Trp86, His447, Tyr337, Trp286 | π-π Stacking, π-Cation, Hydrogen Bonding | tci-thaijo.orgnih.gov |

| DNA Gyrase | Asp437, Gly459, Ser1085 | Hydrogen Bonding, Hydrophobic Interactions | nih.gov |

| 14α-Demethylase | Tyr131, Phe240, Met316 | Hydrophobic Interactions, Heme Coordination | nih.gov |

Docking data is instrumental in explaining why certain structural modifications enhance or diminish a compound's biological activity. For instance, in studies of acrylic acid derivatives, docking has shown that the presence and position of substituents on the aromatic rings significantly influence binding affinity. nih.govnih.gov Electron-withdrawing groups can alter the electronic distribution, potentially forming stronger hydrogen bonds, while bulky hydrophobic groups can establish favorable van der Waals contacts in hydrophobic pockets of the enzyme's active site. nanobioletters.com

Analysis of docking results for a series of compounds allows researchers to correlate calculated binding energies with experimentally observed inhibitory concentrations (e.g., IC50 values). This correlation provides a rational basis for the structure-activity relationship (SAR), guiding the design of more potent analogues. nih.govresearchgate.net The benzyloxy and ethoxy groups on the title compound, for example, would be predicted to contribute to binding through specific hydrophobic and potential hydrogen bond interactions, and docking could be used to explore the impact of modifying these groups.

In Silico Prediction of Biological Activity Spectra

Computational tools can predict a wide spectrum of potential biological activities for a given molecule based on its structure. Programs like PASS (Prediction of Activity Spectra for Substances) and web servers like SuperPred and SwissTargetPrediction analyze a compound's structural fragments and compare them to databases of known bioactive molecules. researchgate.netnanobioletters.comucj.org.ua

For a novel compound like this compound, these predictions can suggest potential therapeutic applications beyond the initially hypothesized activity. For example, a study on chromone-based acrylic acid derivatives used in silico prediction to identify antioxidant activity as a probable function, which was later confirmed in vitro. eco-vector.com Such predictions can prioritize experimental testing and reveal unexpected polypharmacology (the ability of a drug to interact with multiple targets), which can be beneficial or indicative of potential side effects. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By developing a mathematical model, the activity of new, unsynthesized compounds can be predicted.

A 3D-QSAR model, such as Comparative Molecular Field Analysis (CoMFA), uses the 3D aligned structures of molecules to derive correlations between their steric and electrostatic fields and their activity. Such models can generate contour maps that visualize regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity, providing a clear guide for molecular optimization. While no specific QSAR model for this compound has been reported, studies on analogous (E)-3-(4-methanesulfonylphenyl)-2-(aryl)acrylic acids have successfully used QSAR to identify key descriptors like atomic van der Waals volumes and electronegativities that are important for their inhibitory activity against cyclooxygenase and lipoxygenase enzymes. researchgate.net

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. epstem.net It can calculate a wide range of properties, including molecular geometry, vibrational frequencies, and electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr

The HOMO-LUMO energy gap is a crucial parameter, as it indicates the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more reactive and polarizable. DFT calculations can also generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across the molecule and highlight regions that are rich or deficient in electrons. These maps are invaluable for understanding and predicting sites for electrophilic and nucleophilic attacks and for recognizing potential hydrogen bonding interactions. dergipark.org.tr For chalcone analogues of the title compound, DFT has been used to show that the HOMO is often localized on the propenone fragment, indicating its role in antiradical activity through electron donation. eco-vector.com

| DFT-Calculated Property | Significance | Reference |

| Optimized Geometry | Provides the most stable 3D structure of the molecule. | epstem.net |

| HOMO-LUMO Energies | Determine the energy gap, indicating chemical reactivity and stability. | eco-vector.comdergipark.org.tr |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, predicting sites for molecular interactions. | dergipark.org.tr |

Pharmacophore Modeling and Virtual Screening Strategies for Novel Analogues

A pharmacophore is an abstract representation of all the essential steric and electronic features that are necessary for a small molecule to exert a particular biological effect. d-nb.inforesearchgate.net A pharmacophore model can be generated based on a set of active ligands (ligand-based) or from the structure of the target protein's active site (structure-based). d-nb.inforesearchgate.net

This model can then be used as a 3D query to screen large virtual databases of compounds to identify new molecules that possess the required pharmacophoric features. nih.gov This virtual screening process is a rapid and cost-effective way to find novel scaffolds with the potential for the desired biological activity. For a compound like this compound, a pharmacophore model could be built based on its key features: hydrogen bond acceptors (from the carboxylic acid and ether oxygens), aromatic rings, and hydrophobic groups. nih.gov This model could then guide the discovery of new, structurally diverse analogues with potentially improved potency or pharmacokinetic properties.

Future Research Avenues and Preclinical Development Perspectives

Rational Design and Synthesis of Novel Multi-Target-Directed Ligands (MTDLs) Incorporating the Compound's Core Structure

The multifactorial nature of complex diseases like cancer and neurodegenerative disorders has spurred the development of Multi-Target-Directed Ligands (MTDLs), single molecules designed to interact with multiple biological targets simultaneously. nih.gov The (E)-3-(4-(Benzyloxy)-3-ethoxyphenyl)acrylic acid scaffold is an attractive starting point for MTDL design due to its synthetic tractability and resemblance to pharmacophores found in other successful MTDLs, such as those derived from resveratrol (B1683913) or curcumin. nih.gov

Future research should focus on molecular hybridization, a key strategy in MTDL design, which involves combining the core scaffold with other known pharmacophores. For instance, incorporating moieties known to inhibit enzymes like acetylcholinesterase (AChE) or monoamine oxidase B (MAO-B) could yield novel MTDLs for Alzheimer's or Parkinson's disease. Similarly, linking the scaffold to fragments that target kinases or specific receptor systems could open avenues in oncology.

Synthetic strategies to achieve these novel MTDLs would likely involve multi-step reaction sequences. The acrylic acid functional group provides a convenient handle for amide bond formation or esterification, allowing linkage to other bioactive molecules. The aromatic rings can be further functionalized to modulate physiochemical properties and target engagement. Established synthetic protocols, such as Perkin condensation or Suzuki cross-coupling reactions, have been successfully used to create libraries of related acrylic acid derivatives for biological screening.

| MTDL Design Strategy | Potential Pharmacophoric Partner | Target Disease Area | Rationale |

|---|---|---|---|

| Molecular Hybridization | Tacrine or Donepezil moiety | Alzheimer's Disease | Combine potential neuroprotective effects of the acrylic acid scaffold with established cholinesterase inhibition. nih.gov |

| Scaffold Hopping/Functionalization | Propargylamine group | Parkinson's Disease | Incorporate a known MAO-B inhibitory functional group to target dopamine (B1211576) metabolism. |

| Conjugation | Combretastatin A-4 analogue | Cancer | Link the scaffold to a known tubulin polymerization inhibitor to create a dual-action anticancer agent. nih.gov |

| Functional Group Modification | Hydroxamic acid | Cancer/Inflammation | Introduce a histone deacetylase (HDAC) inhibitory group to modulate gene expression in pathological states. |

Exploration of this compound in Emerging Disease Areas

While the specific biological profile of this compound is not extensively documented, the activities of structurally related compounds provide a strong rationale for its investigation in several emerging therapeutic areas. The acrylic acid backbone is a common feature in compounds with significant biological effects.

Neurodegenerative Disorders: Structurally similar compounds, such as (E)-3-(4-Methoxyphenyl)acrylic acid, have demonstrated neuroprotective, anti-amnesic, and cognition-enhancing activities in preclinical studies. medchemexpress.com This suggests that the title compound could be evaluated for its potential to modulate pathways involved in neuroinflammation, oxidative stress, and neuronal survival, which are central to diseases like Alzheimer's and Parkinson's.

Oncology: Numerous acrylic acid derivatives have been synthesized and evaluated as antiproliferative agents. nih.govacs.org For example, certain 3-(4-chlorophenyl)acrylic acid derivatives have shown potent cytotoxic effects against breast cancer cell lines (MDA-MB-231) and inhibitory activity against β-tubulin polymerization, a validated anticancer target. nih.gov The potential of this compound as a tubulin inhibitor or an inducer of cell cycle arrest and apoptosis warrants investigation.

Antimicrobial Infections: The acrylic acid polymer backbone is known to possess antimicrobial properties, and various copolymers have been explored for this purpose. semanticscholar.orgmdpi.com The unique substitution pattern of the title compound could confer specific activity against bacterial or fungal pathogens, potentially by disrupting cell membranes or key metabolic enzymes.

| Potential Disease Area | Rationale Based on Structural Analogues | Potential Mechanism of Action | Supporting Evidence |

|---|---|---|---|

| Neuroprotection | (E)-3-(4-Methoxyphenyl)acrylic acid shows anti-amnesic and neuroprotective effects. | Antioxidant activity, modulation of neuroinflammatory pathways. | medchemexpress.com |

| Cancer | Other substituted acrylic acids exhibit potent cytotoxicity and inhibit tubulin polymerization. | Induction of G2/M cell cycle arrest, apoptosis, disruption of microtubule dynamics. | nih.govacs.org |

| Inflammatory Disorders | Phenolic acids and chalcones are known anti-inflammatory agents. | Inhibition of pro-inflammatory enzymes (e.g., COX, LOX), suppression of cytokine production. | Analogous compound studies |

| Antimicrobial Activity | Poly(acrylic acid) platforms show antimicrobial effects. | Disruption of microbial cell wall/membrane integrity, enzyme inhibition. | semanticscholar.orgmdpi.com |

Development of Advanced In Vitro and Ex Vivo Preclinical Models for Efficacy Assessment

To rigorously assess the therapeutic potential of this compound, it is crucial to move beyond simple cell-based assays and employ advanced preclinical models that better recapitulate human physiology and disease.

For oncology applications, efficacy testing could progress from 2D culture of cancer cell lines (e.g., MDA-MB-231) to more complex 3D models such as tumor spheroids or organoids. nih.gov These models better mimic the tumor microenvironment, including cell-cell interactions and nutrient gradients. Subsequently, in vivo assessment could utilize models like the Ehrlich Ascites Carcinoma (EAC) mouse model, which has been used to evaluate other acrylic acid derivatives. acs.org Patient-derived xenograft (PDX) models, where patient tumor tissue is implanted into immunodeficient mice, would offer the highest translational relevance.

For neurodegenerative diseases, induced pluripotent stem cell (iPSC) technology allows for the generation of patient-specific neurons and glial cells. These can be used to create "disease-in-a-dish" models to study the compound's effect on disease-specific pathologies, such as amyloid-beta aggregation or tau hyperphosphorylation.

Ex vivo models using precision-cut tissue slices from organs like the liver, brain, or tumors can also be employed to assess both efficacy and potential organ-specific toxicity in an integrated biological system.

| Model Type | Specific Example | Disease Area | Key Assessment Parameters |

|---|---|---|---|

| In Vitro (2D) | MDA-MB-231 breast cancer cell line | Cancer | IC50 (cytotoxicity), cell cycle analysis (FACS), apoptosis assays. nih.gov |

| In Vitro (3D) | Tumor Spheroids/Organoids | Cancer | Spheroid growth inhibition, drug penetration, marker expression. |

| In Vitro (Advanced) | iPSC-derived neurons from Alzheimer's patients | Neurodegeneration | Reduction of Aβ/tau pathology, synaptic function, neuronal survival. |

| In Vivo | Ehrlich Ascites Carcinoma (EAC) mouse model | Cancer | Tumor volume, viable tumor cell count, increased lifespan. acs.org |

| Ex Vivo | Precision-cut brain tissue slices | Neurodegeneration | Neurotransmitter release, electrophysiological response, inflammatory markers. |

Synergistic Combinatorial Approaches with Existing Preclinical Therapeutic Modalities

Combining therapeutic agents is a cornerstone of modern medicine, often leading to enhanced efficacy, reduced toxicity, and the ability to overcome drug resistance. The structural characteristics of this compound suggest its potential as a valuable component in combination therapies.

In oncology, natural products and their derivatives have shown promise in synergizing with conventional chemotherapeutic drugs. A key future direction would be to investigate the compound in combination with standard-of-care agents like paclitaxel, doxorubicin, or cisplatin. The compound could potentially enhance the cytotoxic effects of these drugs by sensitizing cancer cells, inhibiting efflux pumps associated with multidrug resistance, or targeting parallel survival pathways. Isobologram analysis would be essential in these preclinical studies to determine if the interaction is synergistic, additive, or antagonistic.

In the context of neuroinflammation, combining this compound with nonsteroidal anti-inflammatory drugs (NSAIDs) or other immunomodulatory agents could provide a multi-pronged approach to reducing neuronal damage. Similarly, for neuropathic pain, exploring combinations with gabapentinoids or other analgesics could lead to synergistic pain relief, allowing for lower doses of each agent and potentially reducing side effects. researchgate.net

| Disease Area | Combination Partner | Potential Synergistic Mechanism | Preclinical Assessment Method |

|---|---|---|---|

| Cancer | Paclitaxel | Complementary disruption of microtubule dynamics; inhibition of resistance mechanisms. | Combination Index (CI) calculation in co-treated cancer cell lines. |

| Cancer | Doxorubicin | Increased cellular uptake of doxorubicin; enhanced induction of apoptosis. | In vivo tumor growth delay studies in xenograft models. |

| Inflammatory Pain | Meloxicam (NSAID) | Simultaneous inhibition of multiple inflammatory pathways (e.g., COX and cytokine-mediated). | Carrageenan-induced paw edema model in rodents. researchgate.net |

| Neuropathic Pain | Pregabalin | Modulation of different targets in the pain signaling cascade. | Isobolographic analysis in animal models of neuropathy. researchgate.net |

Translational Research Opportunities for Preclinical Lead Optimization

Should initial screening reveal promising activity, this compound would become a "hit" compound requiring extensive lead optimization to become a viable preclinical candidate. danaher.combiobide.com This process focuses on systematically modifying the molecule to improve its potency, selectivity, and drug-like properties. patsnap.com

Structure-Activity Relationship (SAR) Studies: A primary goal would be to conduct comprehensive SAR studies. This involves synthesizing a library of analogues by modifying each part of the molecule:

Acrylic Acid Moiety: Esterification or conversion to amides to alter polarity and cell permeability.

Ethoxy Group: Variation of the alkyl chain length (methoxy, propoxy) to probe steric and electronic effects.

Benzyloxy Group: Substitution on the benzyl (B1604629) ring or its replacement with other bulky groups to optimize target binding and metabolic stability.

ADMET Profiling: Concurrently, lead optimization must focus on improving the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. danaher.com Key steps include assessing metabolic stability using liver microsomes, determining aqueous solubility, and measuring cell permeability (e.g., using Caco-2 assays). For compounds targeting the central nervous system, evaluating blood-brain barrier penetration is critical. Formulation strategies, such as converting the acrylic acid to a sodium salt, have been shown to enhance the bioavailability of similar compounds in vivo. acs.org